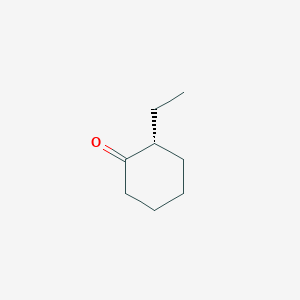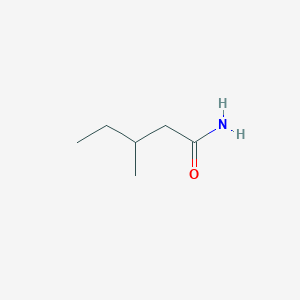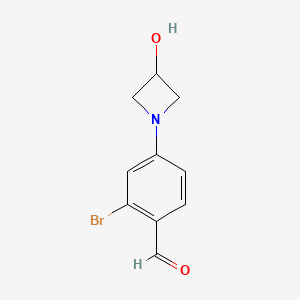
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of benzaldehyde, featuring a bromine atom at the 2-position and a 3-hydroxyazetidin-1-yl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the bromination of 4-(3-hydroxyazetidin-1-yl)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: 2-Azido-4-(3-hydroxyazetidin-1-yl)benzaldehyde.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine atom and the azetidinyl group may influence its binding affinity and specificity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde
- 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzonitrile
- 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzoic acid
Uniqueness
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the specific positioning of the bromine atom and the azetidinyl group on the benzaldehyde ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H10BrNO2 |
|---|---|
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
2-bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10BrNO2/c11-10-3-8(2-1-7(10)6-13)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2 |
Clave InChI |
BTRNZKFKKOTCDW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=CC(=C(C=C2)C=O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13186624.png)
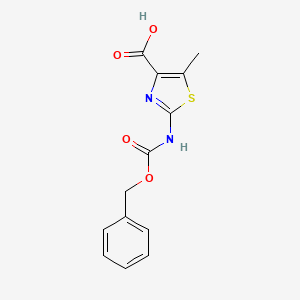
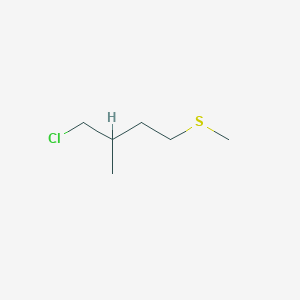
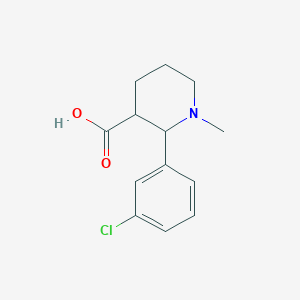
![1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13186632.png)
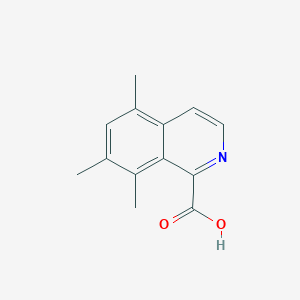
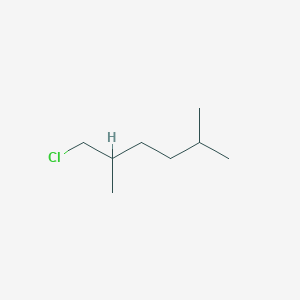
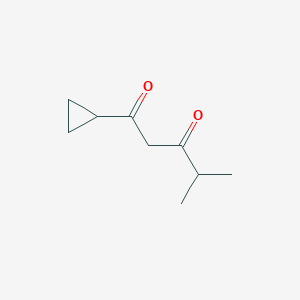
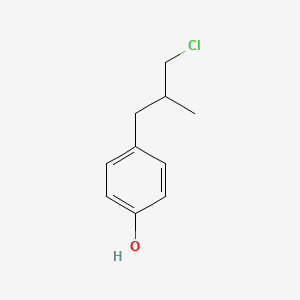
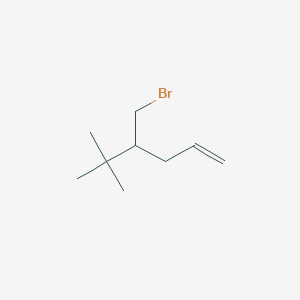
![4-propoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13186661.png)
